molecular formula C43H75N17O9 B15167844 N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-histidyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine CAS No. 476679-48-8

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-histidyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine

Katalognummer: B15167844
CAS-Nummer: 476679-48-8
Molekulargewicht: 974.2 g/mol
InChI-Schlüssel: WFDMLOGSUCXLBV-XSTSSERXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-histidyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine: is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-histidyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: Protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl), are removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis steps, ensuring high purity and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.

Analyse Chemischer Reaktionen

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-histidyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The histidine and proline residues can be oxidized under specific conditions, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present, using reagents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) under acidic or basic conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under mild conditions.

    Substitution: Nucleophilic reagents like sodium azide (NaN~3~) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield 2-oxo-histidine, while reduction of disulfide bonds results in free thiol groups.

Wissenschaftliche Forschungsanwendungen

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-histidyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery agent or in peptide-based vaccines.

    Industry: Utilized in the development of novel materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions. For example, it may inhibit or activate enzyme activity, alter signal transduction, or affect gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-methionine
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-histidyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

476679-48-8

Molekularformel

C43H75N17O9

Molekulargewicht

974.2 g/mol

IUPAC-Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C43H75N17O9/c1-24(2)20-31(58-36(63)30(21-26-22-50-23-53-26)57-35(62)28(11-4-5-15-44)55-34(61)27(45)10-6-16-51-42(46)47)40(67)60-19-9-14-33(60)38(65)56-29(12-7-17-52-43(48)49)39(66)59-18-8-13-32(59)37(64)54-25(3)41(68)69/h22-25,27-33H,4-21,44-45H2,1-3H3,(H,50,53)(H,54,64)(H,55,61)(H,56,65)(H,57,62)(H,58,63)(H,68,69)(H4,46,47,51)(H4,48,49,52)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1

InChI-Schlüssel

WFDMLOGSUCXLBV-XSTSSERXSA-N

Isomerische SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N

Kanonische SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.